Benzyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate hydrochloride
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Overview
Description
Benzyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate hydrochloride is a chemical compound that features a piperazine ring substituted with a pyrrolidine moiety and a benzyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate hydrochloride typically involves the reaction of piperazine with pyrrolidine derivatives under controlled conditions. The benzyl ester group is introduced through esterification reactions. Common reagents used in these reactions include benzyl chloride and various catalysts to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis while minimizing by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the piperazine ring, potentially altering its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions, often under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups, enhancing the compound’s versatility in chemical synthesis .
Scientific Research Applications
Benzyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is used in studies investigating the interactions between small molecules and biological targets, aiding in the discovery of new drugs.
Medicine: Its potential therapeutic properties are explored in preclinical studies, focusing on its efficacy and safety as a drug candidate.
Mechanism of Action
The mechanism of action of Benzyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine and pyrrolidine rings play crucial roles in binding to these targets, modulating their activity. The benzyl ester group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Benzylpiperazine: Known for its stimulant properties, it shares the piperazine core but lacks the pyrrolidine moiety.
Pyrrolidine derivatives: Compounds like pyrrolidine-2,5-diones and pyrrolizines exhibit different biological activities due to variations in their ring structures.
N-Benzylpiperazine derivatives: These compounds have similar structural features but differ in their functional groups, leading to distinct pharmacological profiles
Uniqueness: Benzyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate hydrochloride is unique due to the combination of the piperazine and pyrrolidine rings, which confer specific binding properties and biological activities. The presence of the benzyl ester group further distinguishes it from other similar compounds, potentially enhancing its pharmacokinetic properties .
Biological Activity
Benzyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate hydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of piperazine derivatives with pyrrolidine and subsequent carboxylation. The structural formula can be represented as follows:
This compound features a piperazine ring, which is known for its role in various biological activities, particularly in neuropharmacology.
1. Antiepileptic Activity
Research indicates that derivatives of pyrrolidine, including benzyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate, exhibit significant antiepileptic properties. A study highlighted that compounds with similar structures were effective in reducing seizure activity in animal models, suggesting a potential pathway for developing new antiepileptic drugs .
2. Anticancer Properties
Recent investigations have demonstrated that piperazine derivatives can induce apoptosis in cancer cells. For instance, a related compound showed enhanced cytotoxicity against hypopharyngeal tumor cells compared to standard treatments like bleomycin . The mechanism appears to involve the inhibition of critical pathways that promote cancer cell survival and proliferation.
3. Neuroprotective Effects
The compound has also been studied for its neuroprotective effects. It was found to modulate autophagy and lysosomal function in neuronal cells, indicating a potential role in treating neurodegenerative diseases . This modulation can lead to improved cellular homeostasis and protection against neurotoxic insults.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
Study | Focus | Findings |
---|---|---|
Study A | Antiepileptic | Significant reduction in seizure frequency in rodent models. |
Study B | Anticancer | Induction of apoptosis in FaDu cells with IC50 values lower than conventional drugs. |
Study C | Neuroprotection | Enhanced autophagic flux and lysosomal positioning in neurons, suggesting protective effects against neurodegeneration. |
Structure-Activity Relationship (SAR)
The pharmacological efficacy of this compound can be explained through its structure-activity relationships (SAR). Modifications to the piperazine and pyrrolidine rings have been shown to influence receptor binding affinity and biological activity. For example:
- Substituents on the piperazine ring enhance binding to neurotransmitter receptors.
- Alkyl substitutions on the pyrrolidine moiety improve solubility and bioavailability.
Properties
Molecular Formula |
C16H24ClN3O2 |
---|---|
Molecular Weight |
325.83 g/mol |
IUPAC Name |
benzyl 4-pyrrolidin-3-ylpiperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H23N3O2.ClH/c20-16(21-13-14-4-2-1-3-5-14)19-10-8-18(9-11-19)15-6-7-17-12-15;/h1-5,15,17H,6-13H2;1H |
InChI Key |
HNRVJJJSSZXVOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1N2CCN(CC2)C(=O)OCC3=CC=CC=C3.Cl |
Origin of Product |
United States |
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